molecular formula C18H12Cl2FN3OS B2402100 2,4-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450343-08-5

2,4-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2402100
M. Wt: 408.27
InChI Key: ZSTQNTPXJKLQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a chemical compound. Its linear formula is C30H21Cl2FN4O3, and it has a molecular weight of 575.431 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C30H21Cl2FN4O3 . More detailed structural analysis would require additional resources such as spectroscopic data or crystallographic studies.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular weight is 575.431 , but other properties such as melting point, boiling point, solubility, and others are not specified.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is part of a broader class of chemicals used in the synthesis of heterocyclic compounds. Heterocyclic chemistry is a critical area of study, with applications ranging from the development of new pharmaceuticals to materials science. For example, thiophenylhydrazonoacetates have been synthesized by coupling processes involving related chemical structures, leading to a variety of nitrogen nucleophiles yielding derivatives such as pyrazole, isoxazole, and pyrazolopyrimidine. These processes are essential for creating compounds with potential applications in drug development and material sciences (Mohareb et al., 2004).

Fluorometric Sensing

Research has also explored the use of pyrazoline derivatives for fluorometric sensing, indicating its utility in detecting metal ions. A non-toxic pyrazoline derivative has been utilized for metal ion selectivity based on fluorometric detection, showcasing the potential of these compounds in environmental monitoring and analysis (Bozkurt & Gul, 2018).

Conducting Polymer Research

The synthesis of new 2,5-di(2-thienyl)pyrrole compounds, which include similar chemical entities, has been reported with novel optical properties of its conducting polymer. These findings have implications for the development of advanced materials for electronic applications, showcasing the versatility of such compounds in creating high-performance polymers with excellent redox stability and optical contrast (Soyleyici et al., 2013).

Crystal Structure Analysis

Additionally, research on antipyrine-like derivatives has included X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Such studies are crucial for understanding the intermolecular interactions within these compounds, which is essential for the design of more effective drugs and materials (Saeed et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

2,4-dichloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN3OS/c19-10-1-6-13(15(20)7-10)18(25)22-17-14-8-26-9-16(14)23-24(17)12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTQNTPXJKLQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.